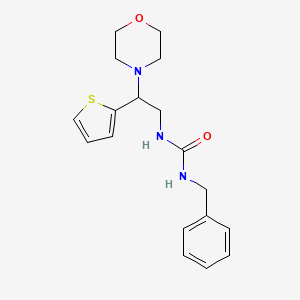

1-Benzyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea

Description

1-Benzyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is a urea derivative featuring a benzyl group, a morpholino ring, and a thiophene moiety. Urea-based compounds are widely studied due to their hydrogen-bonding capabilities, which enhance interactions with biological targets. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where urea motifs are prevalent, such as kinase inhibitors or GPCR modulators .

Properties

IUPAC Name |

1-benzyl-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-18(19-13-15-5-2-1-3-6-15)20-14-16(17-7-4-12-24-17)21-8-10-23-11-9-21/h1-7,12,16H,8-11,13-14H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPIUQJVCZAKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NCC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For instance, the synthesis may involve:

Formation of the Benzyl Intermediate: This step involves the reaction of benzyl chloride with a suitable nucleophile to form the benzyl intermediate.

Morpholino Group Introduction: The morpholino group can be introduced through a nucleophilic substitution reaction using morpholine.

Thiophene Ring Incorporation: The thiophene ring is typically introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.

Final Coupling and Urea Formation: The final step involves the coupling of the intermediates to form the urea derivative under controlled conditions, such as using a carbodiimide reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced urea derivatives.

Substitution: Nitrated or halogenated benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea has been investigated for its role as a pharmaceutical agent, particularly in the development of inhibitors targeting specific biological pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that urea derivatives can act as effective inhibitors of certain kinases, which are critical in cancer cell proliferation and survival .

Neuroprotective Effects

The compound's morpholino group suggests potential neuroprotective effects. Morpholine derivatives have been studied for their ability to cross the blood-brain barrier and provide neuroprotection against oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases .

Biochemical Applications

This compound has also been explored for its biochemical applications, particularly in drug delivery systems.

Drug Delivery Systems

The unique structure of this compound allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Research indicates that thiophene-containing compounds can improve the pharmacokinetic profiles of drugs when used in formulations .

Bioconjugation

The urea moiety can facilitate bioconjugation processes, allowing for the attachment of therapeutic agents to targeting ligands. This application is crucial in developing targeted therapies where precision in drug delivery is essential .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related urea derivative exhibited significant cytotoxic effects on various cancer cell lines through the inhibition of the Akt signaling pathway. The results indicated a dose-dependent response, highlighting the potential of urea derivatives as anticancer agents .

Case Study 2: Neuroprotection

In another study focusing on neuroprotective effects, morpholino derivatives were tested in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could significantly reduce cell death and promote survival pathways, indicating their potential use in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholino group may enhance its binding affinity to these targets, while the thiophene ring can participate in π-π interactions. The urea moiety may form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs vary in core substituents, heterocycles, and functional groups. Key comparisons include:

Key Observations :

- Thiophene vs. Pyridine/Benzothiazole : The target’s thiophene may enhance lipophilicity compared to pyridine , while benzothiazole derivatives offer planar aromatic cores for DNA intercalation.

- Urea Positioning : Ethylurea in the benzothiazole derivative vs. benzyl-urea in the target alters hydrogen-bonding accessibility.

- Morpholino Role: Present in both the target and II-2c , but in II-2c, it is part of an imidazolium-based ligand for metal coordination.

Physicochemical Data :

Limitations and Opportunities

- Data Gaps: No direct biological or crystallographic data (e.g., SHELX-refined structures ) exist for the target compound.

- Optimization : Replacing thiophene with pyridine or incorporating benzothiazole could modulate activity and solubility.

Biological Activity

1-Benzyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is a synthetic compound that exhibits potential biological activities, making it a subject of interest in medicinal chemistry. This compound features a unique structure comprising a benzyl group, a morpholino group, and a thiophene ring, which contribute to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 345.5 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The morpholino group enhances binding affinity, while the thiophene ring participates in π-π interactions. The urea moiety can form hydrogen bonds with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of their activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of urea and thiourea have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The IC50 values for these compounds often range from 15 μM to over 100 μM, indicating varying degrees of potency against different cell lines .

Enzyme Inhibition Studies

Inhibition studies have shown that related compounds can effectively inhibit enzymes involved in cancer progression. For example, certain derivatives have been found to reduce GSK-3β activity by more than 50% at concentrations as low as 1 μM . This suggests that this compound may possess similar inhibitory properties, warranting further investigation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| 1-Benzyl-3-(2-piperidino-2-(thiophen-2-yl)ethyl)urea | Piperidino instead of morpholino | Altered biological activity |

| 1-Benzyl-3-(2-morpholino-2-(furan-2-yl)ethyl)urea | Furan ring instead of thiophene | Different electronic properties |

These comparisons highlight the significance of specific functional groups in determining biological activity and reactivity.

Case Studies

- Anticancer Activity : A study evaluating the antiproliferative effects of various urea derivatives on human cancer cell lines demonstrated that certain modifications could enhance efficacy. For instance, compounds with substituted thiophene rings exhibited improved cytotoxicity against breast and prostate cancer cells .

- Enzyme Interaction : Research focusing on enzyme inhibition has shown that specific urea derivatives can effectively inhibit urease activity, which is critical in various physiological processes and disease states . This underscores the potential therapeutic applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.